molecular formula C21H19FN2O B11040941 (1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040941
M. Wt: 334.4 g/mol
InChI Key: DEAZYYRFSMMYGF-UHFFFAOYSA-N
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Description

(1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, an imino group, and a pyrroloquinoline core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable aldehyde or ketone to form the imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired pyrroloquinoline structure. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinoline and amine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(4-chlorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • (1E)-1-[(4-bromophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Uniqueness

Compared to similar compounds, (1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-fluorophenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C21H19FN2O/c1-12-9-16-13(2)11-21(3,4)24-19(16)17(10-12)18(20(24)25)23-15-7-5-14(22)6-8-15/h5-11H,1-4H3

InChI Key

DEAZYYRFSMMYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)F)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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